L-SERINE (3,3-D2)
Description
Significance of L-Serine as a Central Metabolite in Biological Systems
L-serine, a non-essential amino acid, holds a critical position in cellular metabolism. nih.gov It serves as a fundamental building block for proteins and is a precursor for a multitude of essential biomolecules. nih.govfrontiersin.org Its metabolic roles are diverse and integral to numerous cellular functions:
One-Carbon Metabolism: L-serine is a primary donor of one-carbon units, which are vital for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions, including DNA and protein methylation. frontiersin.organnualreviews.org This places L-serine at the crossroads of cell proliferation, DNA integrity, and epigenetic regulation. frontiersin.orgnih.gov
Amino Acid Synthesis: It is a precursor for other amino acids, notably glycine (B1666218) and cysteine. nih.govfrontiersin.org The conversion of L-serine to glycine is a key reaction in one-carbon metabolism. nih.gov Cysteine, derived from L-serine, is a crucial component of the major intracellular antioxidant, glutathione (B108866). frontiersin.org
Lipid Synthesis: L-serine is essential for the biosynthesis of sphingolipids and phospholipids, such as phosphatidylserine (B164497). nih.govalzdiscovery.org These lipids are critical components of cell membranes and are involved in cell signaling and structure. solubilityofthings.com
Neurotransmitter Synthesis: In the central nervous system, L-serine is the precursor to the neuromodulators D-serine and glycine, both of which are important for glutamatergic neurotransmission by acting on NMDA receptors. nih.govdarwin-nutrition.fr While L-serine itself can have neuroprotective effects, its conversion to D-serine is crucial for synaptic plasticity and cognitive function. nih.govdarwin-nutrition.frfrontiersin.org
Given its central role, dysregulation of L-serine metabolism has been implicated in various diseases, including neurological disorders and cancer. nih.govgoogle.com
Rationale for Deuterium (B1214612) Labeling at the 3,3-Positions of L-Serine for Specific Research Applications
The specific placement of deuterium atoms at the 3,3-positions of the L-serine molecule (L-Serine (3,3-D2)) is a deliberate strategy for particular research applications. This labeling pattern allows for the tracing of the carbon backbone of serine as it is incorporated into other molecules.
One significant application is in the study of sphingolipid biosynthesis. researchgate.net The enzyme serine palmitoyltransferase (SPT) catalyzes the condensation of L-serine with palmitoyl-CoA, the first and rate-limiting step in this pathway. researchgate.net By using L-Serine (3,3-D2), researchers can track the incorporation of the deuterated serine backbone into 3-ketodihydrosphingosine (3KDS) and subsequently into other sphingolipids. researchgate.net This allows for the direct measurement of SPT activity and the flux through the sphingolipid synthesis pathway. researchgate.net
Furthermore, labeling at the 3-position is useful for investigating pathways where the C-3 atom of serine is retained. For example, in the synthesis of cysteine, the entire carbon skeleton of serine is incorporated. Tracing with L-Serine (3,3-D2) can help elucidate the dynamics of this pathway.
In the context of cancer research, where serine metabolism is often reprogrammed, L-Serine (3,3-D2) can be used to follow how cancer cells utilize serine for processes like nucleotide and glutathione synthesis. google.comukisotope.comnih.gov This can help identify metabolic vulnerabilities in cancer cells that could be targeted for therapeutic intervention. google.com
The use of L-Serine (3,3-D2) in conjunction with advanced analytical techniques provides a powerful approach to dissect the complex and interconnected metabolic pathways originating from this central metabolite. musechem.com
Interactive Data Tables
Properties of L-Serine (3,3-D2)
| Property | Value |
|---|---|
| Synonyms | (S)-2-Amino-3-hydroxypropionic acid-3,3-d2 |
| Chemical Formula | HOCD₂CH(NH₂)COOH isotope.com |
| Molecular Weight | 107.10 isotope.comscbt.com |
| CAS Number (Labeled) | 95034-57-4 musechem.comisotope.com |
| CAS Number (Unlabeled) | 56-45-1 isotope.com |
Applications of L-Serine (3,3-D2) in Research
| Research Area | Specific Application |
|---|---|
| Metabolism | Tracing metabolic pathways of serine musechem.comisotope.com |
| Metabolomics | Quantifying serine and its metabolites isotope.comisotope.com |
| Proteomics | Studying protein synthesis and modification isotope.comisotope.com |
| Biomolecular NMR | Investigating protein structure and dynamics isotope.comisotope.com |
| Cancer Research | Elucidating the role of serine metabolism in tumor growth ukisotope.comisotope.com |
| Neurological Research | Studying the synthesis of neuroactive molecules derived from serine nih.gov |
Properties
Molecular Weight |
107.1 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Metabolic Pathways and Regulatory Mechanisms Involving L Serine
L-Serine Biosynthesis Pathways
The body synthesizes L-serine through two primary routes: a main pathway starting from a glycolytic intermediate and a reversible pathway involving the amino acid glycine (B1666218). frontiersin.orgmhmedical.com
Phosphorylated Serine Biosynthesis Pathway from Glycolytic Intermediates
The primary route for de novo L-serine synthesis is the phosphorylated pathway, which utilizes the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). frontiersin.orgnhri.org.twnih.gov This pathway consists of three enzymatic steps:
Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme of this pathway, oxidizes 3-PG to 3-phosphohydroxypyruvate. frontiersin.orgresearchgate.net
Transamination: Phosphoserine aminotransferase (PSAT) converts 3-phosphohydroxypyruvate to phosphoserine. frontiersin.orgresearchgate.net
Hydrolysis: Phosphoserine phosphatase (PSPH) catalyzes the final, irreversible step, removing the phosphate (B84403) group from phosphoserine to yield L-serine. mhmedical.comnih.govresearchgate.net
This pathway is crucial for providing serine when dietary intake is insufficient and is essential for the development of the central nervous system. nhri.org.twnih.gov
Table 1: Enzymes of the Phosphorylated L-Serine Biosynthesis Pathway
| Enzyme | Abbreviation | Substrate | Product | EC Number |
| 3-Phosphoglycerate Dehydrogenase | PHGDH | 3-Phosphoglycerate | 3-Phosphohydroxypyruvate | 1.1.1.95 |
| Phosphoserine Aminotransferase | PSAT | 3-Phosphohydroxypyruvate | Phosphoserine | 2.6.1.52 |
| Phosphoserine Phosphatase | PSPH | Phosphoserine | L-Serine | 3.1.3.3 |
Interconversion Pathways with Glycine
L-serine and glycine are readily interconvertible in a reversible reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). annualreviews.orgwikipedia.org This reaction is dependent on pyridoxal (B1214274) phosphate (PLP) and tetrahydrofolate (THF). wikipedia.orgproteopedia.org SHMT facilitates the transfer of the β-carbon from L-serine to THF, producing glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). wikipedia.orgresearchgate.net This interconversion occurs in both the cytosol and mitochondria, mediated by the isoforms SHMT1 and SHMT2, respectively. frontiersin.organnualreviews.org This pathway is not only a route for serine and glycine synthesis but also forms a critical link to one-carbon metabolism. annualreviews.orgresearchgate.net
L-Serine Catabolism and Degradation Pathways
The breakdown of L-serine is as vital as its synthesis, feeding into several key metabolic networks that support energy production, biosynthesis, and cellular signaling.
Interplay with One-Carbon Metabolism and Folate/Methionine Cycles
L-serine catabolism is a major source of one-carbon units for the cell. life-science-alliance.orgfrontiersin.org Through the action of SHMT, the breakdown of serine to glycine generates 5,10-CH2-THF. frontiersin.orglife-science-alliance.org This molecule is a central carrier in the folate cycle, donating one-carbon units for the synthesis of purines and thymidylate, which are essential building blocks of DNA and RNA. mdpi.comacs.org
The folate cycle is intricately linked to the methionine cycle. mdpi.comresearchgate.net The 5,10-CH2-THF derived from serine can be converted to 5-methyl-THF, which then donates its methyl group to convert homocysteine to methionine. d-nb.info This regenerates the universal methyl donor S-adenosylmethionine (SAM), which is required for numerous methylation reactions, including the methylation of DNA, proteins, and lipids. frontiersin.orgmdpi.comacs.org Thus, L-serine degradation directly fuels the essential biosynthetic and regulatory functions of one-carbon metabolism. mdpi.com
Table 2: Key Molecules in L-Serine's One-Carbon Metabolism Interface
| Molecule | Abbreviation | Role |
| Tetrahydrofolate | THF | One-carbon unit acceptor/carrier |
| 5,10-Methylenetetrahydrofolate | 5,10-CH2-THF | Product of serine catabolism; one-carbon donor |
| S-Adenosylmethionine | SAM | Universal methyl donor in methylation reactions |
| Homocysteine | Hcy | Precursor for methionine regeneration |
Serine Racemase Activity and D-Serine Formation
In the brain, L-serine can be converted to its isomer, D-serine, by the enzyme serine racemase (SR). frontiersin.orgwikipedia.org This pyridoxal 5'-phosphate-dependent enzyme catalyzes the reversible conversion between the L- and D-enantiomers. wikipedia.orgcambridge.org D-serine is a significant signaling molecule, acting as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and neurotransmission. nih.govwikipedia.org
Serine racemase is a bifunctional enzyme; in addition to racemization, it can also catalyze the elimination of water from both L-serine and D-serine, a process known as β-elimination, to produce pyruvate (B1213749) and ammonia. cambridge.orgnih.govmdpi.com This degradation activity is thought to be a mechanism for regulating the intracellular levels of D-serine, particularly in brain regions where other D-amino acid degradation enzymes are absent. cambridge.orgnih.gov
Non-Phosphorylated Degradation Routes and Contribution to Gluconeogenesis
L-serine is a glucogenic amino acid, meaning its carbon skeleton can be used for the synthesis of glucose via gluconeogenesis. nih.govlibretexts.org There are two main degradation pathways that lead to pyruvate, a key entry point into gluconeogenesis:
Direct Dehydration: The enzyme serine dehydratase can directly convert L-serine to pyruvate. nih.govlibretexts.org
Transamination Pathway: A second route, sometimes referred to as the "non-phosphorylated pathway," involves the conversion of serine to hydroxypyruvate by serine-pyruvate transaminase. mhmedical.comnih.gov Hydroxypyruvate is then converted to D-glycerate and subsequently to 2-phosphoglycerate, an intermediate in both glycolysis and gluconeogenesis. nih.govfrontiersin.org This pathway is primarily considered a catabolic route for L-serine degradation rather than synthesis. mhmedical.comfrontiersin.org
Through these routes, the breakdown of L-serine provides substrates for glucose production, which is particularly important for maintaining blood glucose levels during fasting. nih.gov
Integration of L-Serine Metabolism within Broader Cellular Networks
L-serine is a pivotal molecule that stands at the crossroads of several major metabolic pathways, serving as a key building block for a variety of essential biomolecules. semanticscholar.org Its integration into cellular metabolism extends far beyond its role as a proteinogenic amino acid.
Precursor Role in Nucleotide Synthesis (Purines, Pyrimidines)
L-serine is a fundamental contributor to the synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA. nih.govresearchgate.net This contribution is primarily through the one-carbon metabolism pathway. nih.gov
The conversion of L-serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), releases a one-carbon unit that is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (CH2-THF). nih.govnih.gov This one-carbon unit is essential for the de novo synthesis of purines, where it is used in the formation of the purine ring. nih.govoup.commdpi.com Specifically, two one-carbon units derived from serine are required for the synthesis of one purine molecule. mdpi.com Tracing studies using deuterated serine, such as L-Serine (3,3-D2), have confirmed that serine is a predominant donor of one-carbon units for both purine and thymidine (B127349) synthesis. researchgate.net
For pyrimidine synthesis, the one-carbon unit from serine is also crucial, particularly for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis. researchgate.net While the core pyrimidine ring is assembled from other precursors, the methylation of dUMP to form dTMP is dependent on the one-carbon pool supplied by serine metabolism.
Contributions to Lipid Biosynthesis (Sphingolipids, Phospholipids)
L-serine is an indispensable precursor for the synthesis of two major classes of lipids: sphingolipids and phospholipids. nih.govnih.gov These lipids are critical components of cell membranes and are involved in various signaling pathways. nih.gov
The synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). nih.gov This initial step forms the backbone of all sphingolipids, including ceramides (B1148491) and more complex glycosphingolipids. semanticscholar.org The availability of L-serine directly influences the rate of sphingolipid biosynthesis. nih.gov
L-serine is also a direct precursor for the synthesis of phosphatidylserine (B164497) (PS), a major phospholipid component of the inner leaflet of the plasma membrane. semanticscholar.orgnhri.org.tw PS is synthesized through a base-exchange reaction where the head group of an existing phospholipid, such as phosphatidylcholine or phosphatidylethanolamine (B1630911), is replaced with serine. nhri.org.tw Phosphatidylserine can then be decarboxylated to form phosphatidylethanolamine (PE), another crucial membrane phospholipid.
Connections with Glycolysis and Gluconeogenesis
The metabolism of L-serine is intimately linked with the central carbon metabolic pathways of glycolysis and gluconeogenesis. nih.govnih.gov The de novo synthesis of L-serine originates from the glycolytic intermediate 3-phosphoglycerate (3-PG). nih.govnih.govaginganddisease.org Through a series of three enzymatic reactions, 3-PG is converted into L-serine. nih.govaginganddisease.org This connection means that the rate of glycolysis can directly impact the cellular availability of L-serine. mdpi.com
Conversely, L-serine is a glucogenic amino acid, meaning it can be converted back into intermediates of glycolysis and gluconeogenesis. nih.gov L-serine can be deaminated by serine dehydratase to form pyruvate, which can then enter the citric acid cycle or be used for glucose synthesis via gluconeogenesis. nih.gov This bidirectional relationship allows cells to interconvert intermediates between these pathways to meet metabolic demands. For instance, under conditions of impaired glycolysis, such as in diabetes, the synthesis of L-serine from 3-PG may be reduced. nih.govmdpi.com
Enzymatic Regulation and Control of L-Serine Metabolic Flux
The flow of metabolites through the L-serine metabolic network is tightly controlled by the regulation of key enzymes. This ensures that the synthesis and degradation of L-serine and its downstream products are balanced according to the cell's needs.
Regulatory Mechanisms of Key Enzymes (e.g., PHGDH, SHMT, SR)
Several key enzymes govern the flux of L-serine metabolism, and their activities are subject to various regulatory mechanisms. nih.gov
3-Phosphoglycerate Dehydrogenase (PHGDH): As the first and rate-limiting enzyme in the de novo serine synthesis pathway, PHGDH is a critical control point. nih.govfrontiersin.org Its expression is often upregulated in proliferating cells, such as cancer cells, to meet the high demand for serine. nih.govfrontiersin.org The activity of PHGDH is subject to feedback inhibition by L-serine, which binds to an allosteric site on the enzyme, reducing its catalytic activity. aginganddisease.orgsolubilityofthings.com This feedback loop helps to maintain homeostatic levels of intracellular serine. solubilityofthings.com
Serine Hydroxymethyltransferase (SHMT): This enzyme catalyzes the reversible conversion of serine to glycine and is a central player in one-carbon metabolism. nih.govnih.gov SHMT exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, and their activities are regulated by the availability of their substrates, serine and tetrahydrofolate. nih.govannualreviews.org The direction of the reaction is influenced by the relative concentrations of serine and glycine, as well as the demand for one-carbon units for nucleotide synthesis and methylation reactions. annualreviews.org
Serine Racemase (SR): SR catalyzes the conversion of L-serine to its D-isomer, D-serine, a crucial co-agonist of NMDA receptors in the central nervous system. nih.govpnas.org The activity of SR is regulated by various factors, including the availability of L-serine and the cellular redox state.
Allosteric Modulation and Feedback Inhibition within Serine Metabolism
Allosteric regulation is a primary mechanism for the rapid control of metabolic flux in the serine pathway. solubilityofthings.com The most prominent example is the feedback inhibition of PHGDH by L-serine. aginganddisease.orgsolubilityofthings.com When cellular levels of L-serine are high, it binds to PHGDH at a site distinct from the active site, inducing a conformational change that reduces the enzyme's affinity for its substrate, 3-phosphoglycerate. solubilityofthings.comnih.gov This prevents the overproduction of serine. solubilityofthings.com
This feedback mechanism is a classic example of allosteric inhibition, where the end product of a metabolic pathway regulates an upstream enzyme. solubilityofthings.comlibretexts.org This allows for a sensitive and immediate response to changes in metabolite concentrations, ensuring that cellular resources are utilized efficiently. libretexts.org
Table 1: Key Enzymes in L-Serine Metabolism and their Regulation
| Enzyme | Abbreviation | Function | Regulatory Mechanisms |
|---|---|---|---|
| 3-Phosphoglycerate Dehydrogenase | PHGDH | Catalyzes the first step in de novo L-serine synthesis from 3-phosphoglycerate. nih.govfrontiersin.org | Feedback inhibition by L-serine. aginganddisease.orgsolubilityofthings.com Upregulation of expression in proliferating cells. nih.govfrontiersin.org |
| Serine Hydroxymethyltransferase | SHMT | Reversible conversion of L-serine to glycine, providing one-carbon units for metabolism. nih.govnih.gov | Substrate availability (serine, tetrahydrofolate). annualreviews.org Cellular demand for one-carbon units. |
| Serine Racemase | SR | Converts L-serine to D-serine. nih.govpnas.org | Substrate availability (L-serine). pnas.org |
| Phosphoserine Aminotransferase | PSAT1 | Catalyzes the second step in de novo L-serine synthesis. aginganddisease.orgfrontiersin.org | Expression levels can be altered in certain diseases. frontiersin.org |
| Phosphoserine Phosphatase | PSPH | Catalyzes the final step in de novo L-serine synthesis. aginganddisease.orgfrontiersin.org | Expression levels can be altered in certain diseases. frontiersin.org |
| Serine Palmitoyltransferase | SPT | Catalyzes the first step in sphingolipid biosynthesis from L-serine. nih.gov | Substrate availability (L-serine, palmitoyl-CoA). |
Influence of Cellular Nutritional Status and Microenvironment
The metabolic pathways involving L-serine are intricately regulated by the nutritional status of the cell and the composition of its surrounding microenvironment. aginganddisease.org Cellular demand for L-serine and its metabolic byproducts fluctuates significantly based on proliferative state, nutrient availability, and environmental stressors. nih.govfrontiersin.org Cells can acquire L-serine either through uptake from the extracellular environment or via de novo synthesis from the glycolytic intermediate 3-phosphoglycerate. aginganddisease.orgnih.gov The decision between these two routes is a critical regulatory checkpoint dictated by the cell's internal metabolic state and external nutrient cues. nih.govnih.gov
Nutrient Availability and Metabolic Switching
Cellular nutritional status, particularly the availability of glucose and other amino acids, is a primary determinant of L-serine metabolic flux. In environments rich in glucose, cells can divert glycolytic intermediates into the de novo serine synthesis pathway (SSP). nih.gov Conversely, when extracellular L-serine is abundant, cells typically favor its uptake to conserve the resources required for synthesis. aginganddisease.org
Rapidly proliferating cells, such as activated immune cells and cancer cells, exhibit a heightened demand for L-serine. aginganddisease.orgnih.gov This demand is driven by the need for one-carbon units for the synthesis of nucleotides (purines and thymidylate) and for the production of other amino acids like glycine and cysteine. frontiersin.orgfrontiersin.org The serine-glycine-one-carbon metabolic network acts as a central integrator of nutrient status, channeling resources from glucose and amino acids into essential biosynthetic and redox-balancing pathways. oup.comnih.gov
The mammalian target of rapamycin (B549165) (mTOR), a crucial sensor of nutrient availability, plays a significant role in this regulation. nih.gov When nutrients are plentiful, mTORC1 is activated and can promote the expression of enzymes involved in serine synthesis and metabolism, thereby coupling cell growth and proliferation with nutritional status. aginganddisease.orgnih.gov
Microenvironmental Factors
The tumor microenvironment (TME) provides a stark example of how local conditions dictate metabolic dependencies. Within the TME, competition for limited nutrients is intense. nih.gov Many cancer cells upregulate the expression of L-serine transporters, such as SLC1A4 and SLC1A5, to effectively scavenge serine from their surroundings, indicating a dependency on extracellular sources. nih.gov In some contexts, however, cancer cells exhibit an amplified SSP, making them reliant on de novo synthesis even when extracellular serine is available. nih.govrupress.org This metabolic reprogramming can be driven by oncogenes like KRAS and MYC or the loss of tumor suppressors. nih.gov
Under conditions of serine starvation, a cellular stress response is initiated. rupress.org This can lead to the activation of transcription factors like ATF4, which upregulates the expression of genes involved in the SSP to restore intracellular serine levels. frontiersin.org This adaptive mechanism highlights the cell's capacity to sense and respond to changes in the nutritional microenvironment. frontiersin.org
Research in various organisms further illustrates this adaptability. In Saccharomyces cerevisiae, the addition of extracellular L-serine induces widespread transcriptional changes, signaling its role as a nutrient source and leading to the production of other metabolites like L-aspartate. oup.com In the parasite Trypanosoma cruzi, L-serine and L-threonine can sustain cell viability during periods of nutritional stress, demonstrating their importance in metabolic adaptation to harsh environments. asm.orgasm.org
The use of stable isotope tracers, such as L-serine labeled with deuterium (B1214612) (L-SERINE (3,3-D2)), is instrumental in elucidating these complex metabolic dynamics. By tracing the journey of the labeled serine molecules, researchers can quantify the flux through different pathways under varying nutritional and environmental conditions, providing detailed insights into metabolic regulation.
Research Findings on L-Serine Metabolism and Nutrient Status
| Organism/Cell Type | Nutritional Condition | Observed Metabolic Effect | Key Finding | Citation |
|---|---|---|---|---|
| Cancer Cell Lines | Serine Starvation | Induction of p53-dependent metabolic remodeling; depletion of nucleotide precursors. | Cells adapt to serine withdrawal by altering metabolic pathways to support survival and manage stress. | aginganddisease.orgrupress.org |
| Saccharomyces cerevisiae (Yeast) | Excess L-serine | Induction of serine (threonine) dehydratase (CHA1); transient increase in L-aspartate. | Yeast utilizes excess L-serine as a nitrogen and carbon source, converting it to pyruvate and ammonia. | oup.com |
| Escherichia coli | Glucose Depletion | Intracellular L-serine levels increase. | Demonstrates a direct metabolic link between carbon source availability and amino acid homeostasis. | researchgate.net |
| Effector T cells | L-serine Supplementation | Promotes proliferation independently of glycolysis by providing glycine and one-carbon units. | L-serine is a critical nutrient for immune cell proliferation and function. | nih.govfrontiersin.org |
Regulatory Factors in Different Microenvironments
| Factor/Condition | Affected Protein/Pathway | Cell Type/Context | Regulatory Outcome | Citation |
|---|---|---|---|---|
| mTORC1 Activation (Nutrient Abundance) | SSP Enzymes (e.g., PHGDH) | Various, including T cells and cancer cells | Upregulation of serine synthesis and metabolism to support cell growth and division. | aginganddisease.orgnih.gov |
| Tumor Microenvironment | Serine Transporters (SLC1A4, SLC1A5) | Breast and Lung Cancer Cells | Upregulated expression to increase uptake of extracellular serine, fueling proliferation. | nih.gov |
| Serine Starvation | ATF4 (Transcription Factor) | Various mammalian cells | Activation of ATF4 leads to increased expression of SSP enzymes to boost de novo synthesis. | frontiersin.org |
| Oncogene Expression (e.g., KRAS, MYC) | SSP Enzymes (PHGDH, PSAT1, PSPH) | Cancer Cells | Increased expression of SSP enzymes, leading to enhanced de novo serine synthesis. | nih.gov |
Applications of L Serine 3,3 D2 in Quantitative Biological Research
Isotopic Tracing for Metabolic Flux Analysis
Metabolic flux analysis is a technique used to quantify the rate of turnover of metabolites in a biological system. Stable isotope tracers like L-serine (3,3-D2) are instrumental in these studies, allowing researchers to follow the path of the labeled atoms through various metabolic pathways. eurisotop.comckisotopes.com
Elucidation of Carbon Flux through Serine Metabolic Pathways
L-serine is a central node in metabolism, serving as a precursor for the synthesis of proteins, other amino acids like glycine (B1666218) and cysteine, and complex lipids such as sphingolipids. nih.govmdpi.com By introducing L-serine (3,3-D2) into a biological system, researchers can track the incorporation of the deuterium-labeled carbon backbone into these downstream metabolites. eurisotop.comresearchgate.net This allows for the elucidation of the relative contributions of different pathways to the serine pool and the flux of serine towards various biosynthetic endpoints. For example, studies have used L-serine (3,3-D2) to investigate the de novo synthesis of sphingolipids, a class of lipids involved in numerous cellular processes. researchgate.netbiorxiv.org
Quantification of L-Serine-Derived Metabolites in Dynamic Biological Systems
The use of L-serine (3,3-D2) enables the precise quantification of newly synthesized metabolites derived from serine. researchgate.net In dynamic systems, such as cell cultures or in vivo models, the rate of appearance of deuterium-labeled products provides a direct measure of the metabolic flux through a particular pathway. researchgate.netnih.gov For instance, the incorporation of deuterium (B1214612) from L-serine (3,3-D2) into 3-ketodihydrosphingosine (3KDS), the product of the first committed step in sphingolipid synthesis, can be measured over time to determine the rate of this reaction. researchgate.netnih.gov This approach has been crucial in understanding how the activity of this pathway is regulated under different physiological conditions. nih.gov
Assessment of Metabolic Pathway Activity and Relative Flux Rates
By comparing the incorporation of deuterium from L-serine (3,3-D2) into various downstream metabolites, researchers can assess the relative activity of different metabolic pathways branching from serine. nih.gov This provides a systems-level view of how cells allocate serine to competing metabolic demands. For example, the flux of serine towards glycine synthesis versus sphingolipid synthesis can be simultaneously measured, offering insights into the coordination of these two important metabolic routes. nih.govnih.gov
Enzymatic Activity and Kinetic Studies
L-serine (3,3-D2) is also a valuable tool for studying the enzymes that metabolize serine, allowing for detailed kinetic analyses and investigations into substrate specificity. nih.gov
Serine Palmitoyltransferase (SPT) Activity Assays Using L-SERINE (3,3-D2)
Serine palmitoyltransferase (SPT) is the rate-limiting enzyme in sphingolipid biosynthesis, catalyzing the condensation of L-serine and palmitoyl-CoA to form 3KDS. uzh.chnih.gov Assays using L-serine (3,3-D2) as a substrate allow for the direct measurement of SPT activity. biorxiv.orgnih.gov The deuterium-labeled product, D2-3KDS, can be readily distinguished from the endogenous, unlabeled form by mass spectrometry, providing a highly sensitive and specific method for quantifying enzyme activity. researchgate.netnih.gov This has been instrumental in characterizing the kinetic properties of SPT and understanding how its activity is regulated by various factors. nih.gov
Investigation of Enzyme Substrate Specificity and Competition (e.g., Serine vs. Alanine)
L-serine (3,3-D2) can be used in competition assays to investigate the substrate specificity of enzymes like SPT. nih.gov By incubating the enzyme with a mixture of labeled L-serine and other potential substrates, such as alanine (B10760859), researchers can determine the relative preference of the enzyme for each. For example, studies have shown that alanine can compete with serine for the active site of SPT, and the use of L-serine (3,3-D2) has allowed for the quantification of this competition. nih.gov Kinetic analyses in the presence of both substrates have revealed that alanine acts as a competitive inhibitor of serine utilization by SPT, leading to an increase in the Michaelis constant (Km) and a decrease in the maximum velocity (Vmax) of the reaction with respect to serine. nih.gov
Table 1: Research Findings on L-SERINE (3,3-D2) in Metabolic Flux Analysis
| Research Focus | Key Finding | Reference |
|---|---|---|
| Sphingolipid Synthesis | L-serine (3,3-D2) is used to trace the incorporation of serine into 3-ketodihydrosphingosine (3KDS), the initial product of sphingolipid biosynthesis. | nih.gov, biorxiv.org, researchgate.net |
| Metabolic Pathway Activity | The relative flux of L-serine into different metabolic pathways, such as glycine and sphingolipid synthesis, can be assessed by tracking the deuterium label. | nih.gov, nih.gov |
| Dynamic Metabolite Quantification | The rate of appearance of deuterium-labeled metabolites provides a direct measure of metabolic flux in dynamic biological systems. | nih.gov, researchgate.net |
Table 2: Research Findings on L-SERINE (3,3-D2) in Enzymatic Studies
| Enzyme/Assay | Key Finding | Reference |
|---|---|---|
| Serine Palmitoyltransferase (SPT) Activity | L-serine (3,3-D2) serves as a substrate in highly sensitive and specific mass spectrometry-based assays to measure SPT activity. | nih.gov, biorxiv.org, researchgate.net |
| Enzyme Substrate Competition | Alanine acts as a competitive inhibitor of SPT, competing with L-serine for the active site. This was quantified using L-serine (3,3-D2). | nih.gov |
| Kinetic Parameter Determination | The use of L-serine (3,3-D2) in the presence of alanine led to an observed increase in the Km and a decrease in the Vmax for SPT's utilization of serine. | nih.gov |
Characterization of Isotope Effects in Enzyme-Catalyzed Reactions
The replacement of hydrogen with deuterium at the C3 position of L-serine can alter the rate of enzyme-catalyzed reactions in which a bond to this position is broken or modified in the rate-determining step. This phenomenon, known as a kinetic isotope effect (KIE), is a fundamental tool for elucidating enzymatic mechanisms.
Research on O-acetylserine sulfhydrylase from Salmonella typhimurium utilized O-acetyl-L-serine-3,3-d2 to measure the α-secondary deuterium kinetic isotope effect. nih.gov This study aimed to understand the transition state for the formation of the α-aminoacrylate intermediate. nih.gov The observed KIE, with a value of 1.11 ± 0.06, provided insights into the conformational changes occurring at the C3 position during the elimination reaction. nih.gov A similar value of 1.2 was obtained through single-wavelength stopped-flow experiments. nih.gov
In contrast, studies on serine palmitoyltransferase (SPT), the first enzyme in sphingolipid biosynthesis, revealed interesting differences between species. When investigating the bacterial SPT from Sphingomonas paucimobilis, the use of [3,3-D]l-serine (L-SERINE (3,3-D2)) resulted in kinetic parameters that were not significantly different from those of unlabeled L-serine. nih.gov This suggests that the cleavage of the C-H bond at the C3 position is not a rate-limiting step for this particular enzyme. nih.gov However, a significant KIE was observed with [2,3,3-D]l-serine, indicating that the abstraction of the α-carbon proton is a rate-determining step for the bacterial enzyme. nih.gov Notably, no significant KIE was observed for the human SPT enzyme with the same deuterated substrate, highlighting subtle but important mechanistic differences between the human and bacterial homologs. nih.gov
Another study on serine hydroxymethyltransferase (SHMT) from pig liver measured the natural carbon isotope effects to determine if the reaction contributes to isotopic depletion in natural products. frontiersin.org The kinetic isotope effect on the C3 position of serine was found to be 0.994 ± 0.006, indicating that the SHMT reaction does not significantly contribute to the observed carbon isotope discrimination in methyl groups. frontiersin.org
Table 1: Kinetic Isotope Effects (KIE) in Enzyme-Catalyzed Reactions Involving L-Serine (3,3-D2) or its Derivatives
| Enzyme | Organism | Substrate | Observed KIE (kH/kD) | Significance | Reference |
| O-acetylserine sulfhydrylase | Salmonella typhimurium | O-acetyl-L-serine-3,3-d2 | 1.11 ± 0.06 | Suggests an asymmetric transition state for the elimination reaction. | nih.gov |
| Serine Palmitoyltransferase (SPT) | Sphingomonas paucimobilis | [3,3-D]l-serine | ~1.0 | Indicates C-H bond cleavage at C3 is not rate-limiting. | nih.gov |
| Serine Hydroxymethyltransferase (SHMT) | Pig Liver | L-Serine (natural abundance) | 0.994 ± 0.006 (¹³C KIE) | Reaction does not significantly contribute to ¹³C depletion in methyl groups. | frontiersin.org |
In Vitro Reconstitution and Characterization of Enzymatic Cascades
In vitro reconstitution of multi-enzyme cascades allows for the detailed study of metabolic pathways in a controlled environment, free from the complexities of cellular regulation. These systems are invaluable for industrial biocatalysis and for understanding fundamental biochemistry. L-SERINE (3,3-D2) serves as an ideal tracer to monitor flux, identify bottlenecks, and elucidate the mechanisms within these artificial pathways.
Several enzymatic cascades have been designed for the synthesis of L-serine from renewable feedstocks like glycerol (B35011) or sugar degradation products. springernature.commdpi.com One such cascade converts glycerol to L-serine using a series of enzymes, including alditol oxidase, catalase, glyoxylate (B1226380)/hydroxypyruvate reductase, and L-alanine dehydrogenase. springernature.comresearchgate.net In this system, L-SERINE (3,3-D2) could be used to precisely quantify reaction rates at each step and determine if there are any reversible reactions or off-pathway products being formed.
Another novel, multi-enzymatic cascade was developed for the simultaneous one-pot synthesis of L-alanine and L-serine from 2-keto-3-deoxygluconate (B102576) (KDG). mdpi.com This cascade utilizes four thermostable enzymes and achieves a self-sufficient cofactor recycling system. mdpi.com The study noted that the formation of L-serine was significantly slower than that of L-alanine, identifying a bottleneck in the pathway. mdpi.com The introduction of L-SERINE (3,3-D2) into such a system would enable precise measurement of the forward and reverse kinetic rates for the enzymes involved in the L-serine branch, such as glyoxylate reductase and alanine dehydrogenase, helping to pinpoint the exact cause of the low yield. researchgate.net
Table 2: Examples of Reconstituted Enzymatic Cascades for L-Serine Synthesis
| Starting Substrate | Key Enzymes in Cascade | Product(s) | Potential Use of L-SERINE (3,3-D2) | Reference(s) |
| Glycerol | Alditol Oxidase, Catalase, Glyoxylate/Hydroxypyruvate Reductase, L-Alanine Dehydrogenase | L-Serine | Quantify reaction rates and identify pathway bottlenecks or side reactions. | springernature.comresearchgate.net |
| 2-Keto-3-deoxygluconate (KDG) | KDG Aldolase, Aldehyde Dehydrogenase, Glyoxylate Reductase, Alanine Dehydrogenase | L-Alanine, L-Serine | Elucidate the kinetics of the slower L-serine synthesis branch. | mdpi.comresearchgate.net |
Investigation of Amino Acid Transport Systems
Characterization of L-Serine Transporter Kinetics and Selectivity
The transport of L-serine across cellular membranes is mediated by various amino acid transporters, which exhibit distinct kinetics and substrate selectivities. Isotopically labeled L-serine is essential for characterizing these transporters. While many studies utilize radioactively labeled [³H]L-serine for uptake assays due to high sensitivity, L-SERINE (3,3-D2) is used in mass spectrometry-based methods to track metabolic flux following transport.
Kinetic studies in primary cultures of rat neurons and astrocytes have identified a high-affinity, Na⁺-dependent transport system for L-serine. nih.gov The Michaelis-Menten constant (Km) was determined to be 15.0 µM for neurons and 17.2 µM for astrocytes, indicating efficient uptake at physiological concentrations. nih.gov Further investigation revealed that the Alanine-Serine-Cysteine Transporter 1 (ASCT1) is the predominant subtype responsible for this uptake in neurons. nih.gov
The selectivity of these transporters has been probed through inhibition studies. In both neurons and astrocytes, L-serine uptake was strongly inhibited by neutral amino acids such as L-alanine, L-cysteine, and L-threonine, which are characteristic substrates for the ASC system. nih.gov Similarly, studies in rat hippocampal astrocyte cultures showed that both L-serine and D-serine are transported by ASCT1 and ASCT2. plos.org Inhibition assays provided IC₅₀ values for various amino acids against [³H]L-serine uptake, confirming the transporter's preference for small, neutral amino acids. plos.orgresearchgate.net
In yeast (Saccharomyces cerevisiae), studies combining genetic deletion with uptake assays using labeled serine demonstrated that Gnp1 is the major L-serine transporter. ulb.ac.be Deletion of the GNP1 gene resulted in a 65% reduction in serine uptake. ulb.ac.be In E. coli, several transporters, including SstT, TdcC, and SdaC, are involved in L-serine uptake. frontiersin.org A newly characterized transporter, YifK, was shown to transport both L-threonine and L-serine, with a higher affinity (lower Km) for L-threonine but a higher maximum transport velocity (Vmax) for L-serine. frontiersin.org
A study directly utilizing L-serine (3,3)-D2 in yeast demonstrated its incorporation into 3-ketodihydrosphingosine (3-KDS), the product of the SPT enzyme. nih.gov This approach allows for the direct measurement of how uptake and subsequent metabolism are affected by other substrates, such as alanine, providing a seamless link between transport and intracellular metabolic pathways. nih.gov
Table 3: Kinetic and Inhibition Parameters of L-Serine Transporters
| Transporter/System | Cell Type/Organism | Substrate | Km (µM) | IC₅₀ of L-Alanine (µM) | IC₅₀ of L-Threonine (µM) | Reference(s) |
| High-affinity system (ASCT1) | Rat Neurons | [³H]L-Serine | 15.0 | Strong Inhibition | Strong Inhibition | nih.gov |
| High-affinity system (ASCT1/2) | Rat Astrocytes | [³H]L-Serine | 17.2 | Strong Inhibition | Strong Inhibition | nih.gov |
| Astrocyte Transporters | Rat Hippocampal Astrocytes | [³H]L-Serine | 27 | 25 | 134 | plos.org |
| YifK | E. coli | L-Serine | 130 ± 19 | - | - | frontiersin.org |
Advanced Analytical Methodologies Employing L Serine 3,3 D2
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) is a cornerstone of modern bioanalytical chemistry, and the use of stable isotope-labeled compounds like L-SERINE (3,3-D2) significantly enhances its capabilities. These techniques are pivotal for quantitative and mechanistic studies in metabolomics and proteomics.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification of Deuterated Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of metabolites. helsinki.finih.gov When coupled with the use of deuterated standards, its accuracy is further improved. L-SERINE (3,3-D2) can be used to trace the synthesis of various downstream metabolites. For instance, in a study investigating sphingolipid metabolism in yeast, cells were cultured with L-SERINE (3,3-D2). researchgate.net The incorporation of the deuterium (B1214612) label into 3-ketodihydrosphingosine (3KDS) and dihydrosphingosine (DHS) was monitored using HPLC-ESI-MS/MS. researchgate.net This allowed for the direct quantification of these deuterated metabolites, providing a clear picture of the flux through the sphingolipid biosynthesis pathway. researchgate.net The distinct mass shift of the deuterated products enables their unambiguous detection and quantification against a complex biological background. researchgate.net
A key advantage of using LC-MS/MS is its ability to separate complex mixtures before detection, which is crucial when analyzing biological samples that contain a multitude of compounds. helsinki.fi For amino acid analysis, derivatization is often employed to enhance chromatographic retention and ionization efficiency. helsinki.fi Validated LC-MS/MS methods have been developed for the determination of D- and L-serine in human plasma, demonstrating the technique's utility in clinical research. nih.gov
Application of Stable Isotope Internal Standards in Metabolomic Profiling
In metabolomic profiling, which aims to comprehensively measure all small molecules in a biological sample, accuracy and reproducibility are paramount. shimadzu.comnih.gov Stable isotope-labeled compounds, such as L-SERINE (3,3-D2), are ideal internal standards because they have nearly identical chemical and physical properties to their endogenous counterparts. nih.gov This ensures that they behave similarly during sample extraction, derivatization, and chromatographic separation, correcting for variations in sample preparation and instrument response. nih.gov
The use of a mix of isotope-labeled amino acids, including deuterated forms, as an internal standard is a common practice in metabolomic studies of human plasma. frontiersin.org This approach allows for the accurate quantification of a wide range of amino acids, aiding in the identification of biomarkers for various diseases. frontiersin.orgnih.gov For example, metabolomic profiling of plasma has been used to distinguish between diabetic kidney disease and type 2 diabetes mellitus by identifying significant alterations in the levels of 20 different amino acids. frontiersin.org The inclusion of stable isotope internal standards is critical for the reliability of such studies. nih.govfrontiersin.org
Table 1: Applications of L-SERINE (3,3-D2) in Mass Spectrometry
| Technique | Application | Key Finding | Reference |
|---|---|---|---|
| HPLC-ESI-MS/MS | Tracing sphingolipid metabolism in yeast | L-SERINE (3,3-D2) is incorporated into 3KDS and DHS, allowing for their direct quantification. | researchgate.net |
| LC-MS/MS | Metabolomic profiling of human plasma | Isotope-labeled amino acids serve as internal standards for accurate quantification to identify disease biomarkers. | frontiersin.org |
| LC-MS/MS | Analysis of nitrogen-related plant metabolites | A validated method for the simultaneous analysis of amino acids and their derivatives in plants. | oup.com |
Detecting Mass Shifts for Mechanistic Investigations
The predictable mass shift introduced by the deuterium atoms in L-SERINE (3,3-D2) is a powerful tool for elucidating enzymatic reaction mechanisms. When L-SERINE (3,3-D2) is used as a substrate, the deuterium labels are incorporated into the product molecules, resulting in a specific increase in their mass-to-charge ratio (m/z). This mass shift can be readily detected by mass spectrometry, providing direct evidence of the metabolic conversion. acs.org
For example, in studies of radical S-adenosyl-L-methionine (SAM) enzymes that catalyze epimerization reactions, incubating the enzyme with a peptide substrate in a deuterated buffer resulted in a mass shift of +1 Da in the epimerized amino acid residues. acs.org This confirmed that a solvent-derived deuterium atom was incorporated during the catalytic cycle. Similarly, in the study of human serine palmitoyltransferase complexes, deuterium-labeled serine was used to track the formation of reaction products. nih.gov By analyzing the mass spectra of the products, researchers can gain insights into the stereochemistry and sequence of bond-breaking and bond-forming events in the enzyme's active site.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the three-dimensional structure and dynamics of biomolecules at atomic resolution. The strategic use of isotope labeling, including deuterium, is fundamental to many advanced NMR experiments. chemie-brunschwig.chsigmaaldrich.com
Deuterium Labeling Strategies for Biomolecular NMR Spectroscopy
Deuterium labeling has become a crucial strategy in biomolecular NMR, particularly for studying large proteins and protein complexes. chemie-brunschwig.ch Replacing protons with deuterons simplifies complex proton NMR spectra and reduces signal overlap. L-SERINE (3,3-D2) can be incorporated into proteins, often in combination with 13C and 15N labeling, to aid in spectral assignment and structural analysis. chemie-brunschwig.chsigmaaldrich.com
Various isotope-labeling methods have been developed to introduce deuterium and other stable isotopes into proteins and nucleic acids, making these studies more accessible. chemie-brunschwig.ch The use of labeled amino acids in cell-free protein synthesis or microbial growth media allows for the production of isotopically enriched proteins for NMR analysis. sigmaaldrich.com These labeling strategies are essential for experiments that probe the structure, dynamics, and binding of biological macromolecules. isotope.com
Structural and Dynamic Investigations of Deuterated Proteins and Macromolecules
The incorporation of deuterium from L-SERINE (3,3-D2) and other deuterated molecules into proteins provides a powerful handle for investigating their structure and dynamics. ucl.ac.ukpnas.org Hydrogen/deuterium exchange (HDX) coupled with mass spectrometry (HDX-MS) is a widely used technique that monitors the exchange of backbone amide protons with deuterium from the solvent. nih.gov This provides information about the solvent accessibility and hydrogen bonding of different regions of the protein, revealing insights into protein folding, conformational changes, and protein-protein interactions. nih.gov
In NMR spectroscopy, deuterium labeling helps to suppress strong proton signals, allowing for the detection of weaker signals and the study of subtle conformational changes. chemie-brunschwig.ch By analyzing the relaxation properties of deuterated sites, researchers can gain detailed information about the dynamics of protein side chains and backbones over a wide range of timescales. chemie-brunschwig.ch These dynamic insights are crucial for understanding protein function, allosteric regulation, and enzyme catalysis.
Enhancement of Spectral Resolution and Sensitivity in TROSY Experiments
A critical prerequisite for the success of TROSY experiments is the extensive deuteration of the protein. ckisotopes.comchemie-brunschwig.ch By replacing non-labile protons with deuterons, the dense network of ¹H-¹H dipolar interactions, a dominant source of transverse relaxation, is dramatically reduced. pnas.org The incorporation of selectively deuterated amino acids is a key strategy for achieving the high levels of deuteration necessary to fully exploit the TROSY effect. L-SERINE (3,3-D2) is a deuterated variant of the amino acid L-Serine where the two protons on the β-carbon (C3) are substituted with deuterons. musechem.comisotope.com
The use of L-SERINE (3,3-D2) in protein expression for NMR studies directly contributes to the enhancement of both spectral resolution and sensitivity in TROSY experiments. Serine residues are frequently located on the surface of proteins, where they are involved in hydrogen bonding and can be situated near functionally important regions. The substitution of the C3 protons with deuterons via L-SERINE (3,3-D2) eliminates the strong dipolar couplings from these protons to neighboring spins. This localized reduction in proton density diminishes the relaxation pathways for nearby nuclei, such as the backbone amide protons observed in ¹⁵N-¹H TROSY experiments or the methyl protons of adjacent residues in methyl-TROSY studies. d-nb.infoscienceopen.com
By suppressing a significant source of dipolar relaxation, the incorporation of L-SERINE (3,3-D2) helps to narrow the linewidths of surrounding nuclei, leading to enhanced spectral resolution. pnas.org Concurrently, the slower relaxation decay translates into a higher signal-to-noise ratio, thereby increasing the sensitivity of the experiment. This is particularly crucial for studying large protein complexes, where every improvement in signal quality extends the feasibility of structural and dynamic analysis. scienceopen.com Therefore, the strategic incorporation of L-SERINE (3,3-D2) is an integral component of advanced isotopic labeling schemes designed to maximize the performance of TROSY-based NMR experiments.
Table 1: Impact of L-SERINE (3,3-D2) Incorporation on Key TROSY NMR Parameters
The following interactive table illustrates the theoretical effect of substituting standard L-Serine with L-SERINE (3,3-D2) on NMR spectral quality in a high-molecular-weight protein environment during a TROSY experiment.
| Parameter | Protein with Standard L-Serine | Protein with L-SERINE (3,3-D2) | Rationale for Change |
| ¹H-¹H Dipolar Network Density (around Serine C3) | High | Significantly Reduced | The two protons on the C3 carbon are replaced with deuterons, which have a much smaller gyromagnetic ratio. |
| Transverse Relaxation Rate (R₂) of Neighboring Nuclei | Faster | Slower | Reduced dipolar contributions from Serine C3 protons lead to slower signal decay for nearby observed nuclei. pnas.org |
| Observed NMR Linewidth | Broader | Narrower | Slower R₂ relaxation directly results in sharper signals in the NMR spectrum. ckisotopes.comresearchgate.net |
| Spectral Resolution | Lower | Higher | Narrower lines reduce signal overlap, allowing for the distinction of more individual resonances. pnas.orgcortecnet.com |
| Signal-to-Noise Ratio (Sensitivity) | Lower | Higher | Slower signal decay during the acquisition time allows for the accumulation of a stronger signal. pnas.org |
Research in Specific Biological Systems and Processes Utilizing L Serine 3,3 D2
Cellular Metabolism Studies (General)
The study of cellular metabolism has been significantly advanced by the use of isotopic tracers like L-SERINE (3,3-D2). This compound allows for the precise tracking of serine's contribution to biomass, energy production, and redox balance.
Investigating Metabolic Reprogramming in Proliferating Cells
Rapidly proliferating cells, such as immune cells and certain stem cells, exhibit significant metabolic reprogramming to meet the high demand for biomass and energy. L-serine is a key contributor to this reprogramming, providing precursors for the synthesis of proteins, nucleic acids, and lipids. nih.govnih.gov Studies utilizing L-SERINE (3,3-D2) have demonstrated that proliferating cells often exhibit an increased uptake and utilization of serine. researchgate.net This heightened flux through the serine metabolic pathway is essential to support the anabolic requirements of rapid cell division. nih.gov
By tracing the deuterium (B1214612) label from L-SERINE (3,3-D2), researchers can quantify the contribution of serine to various downstream metabolites. This has revealed that in addition to its role as a protein building block, serine is a major source of one-carbon units for nucleotide synthesis and is crucial for maintaining cellular antioxidant capacity. nih.gov
Dynamics of One-Carbon Unit Transfer and Utilization
One-carbon metabolism is a critical network of reactions that transfers one-carbon units for the synthesis of a variety of essential biomolecules. frontiersin.org L-serine is a primary donor of these one-carbon units through its conversion to glycine (B1666218), a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). nih.govresearchgate.net The use of L-SERINE (3,3-D2) allows for the direct measurement of the flux of serine-derived one-carbon units into the folate cycle. nih.gov
Upon the conversion of L-SERINE (3,3-D2) to glycine, one of the deuterium atoms is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. This labeled cofactor can then be traced as it participates in the synthesis of purines and thymidylate, essential components of DNA and RNA. nih.gov Furthermore, the breakdown of serine can lead to the production of labeled formate, which can be released from the mitochondria and utilized in cytosolic one-carbon metabolism. nih.govtavernarakislab.gr
Cancer Metabolism Research
The metabolic reprogramming observed in proliferating cells is a hallmark of cancer. nih.gov Cancer cells often exhibit an addiction to certain nutrients, with serine being a prominent example. This has made the serine metabolic pathway a significant area of focus in cancer research.
Serine Metabolism and its Role in Cancer Cell Proliferation and Malignant Transformation
Numerous studies have highlighted the critical role of serine metabolism in supporting the rapid proliferation and survival of cancer cells. nih.govmdpi.com Both the uptake of exogenous serine and the de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) are often upregulated in tumors. frontiersin.orgresearchgate.net This increased flux through the serine synthesis pathway provides cancer cells with the necessary building blocks for macromolecules and also supports redox homeostasis, which is crucial for mitigating the oxidative stress associated with rapid proliferation. nih.gov
The use of L-SERINE (3,3-D2) in cancer cell models has allowed for the detailed mapping of how serine contributes to various anabolic pathways. These tracing studies have confirmed that serine is a major carbon source for nucleotide biosynthesis and the production of glutathione (B108866), a key antioxidant. mdpi.com The reliance of certain cancers on serine metabolism suggests that this pathway is a potential target for therapeutic intervention. frontiersin.org
Studies on Targeted Modulation of Serine Metabolic Pathways in Cancer Models
Given the dependence of many tumors on serine metabolism, researchers are actively investigating strategies to target this pathway for cancer therapy. frontiersin.org This includes the development of small molecule inhibitors of key enzymes in the serine synthesis pathway, such as phosphoglycerate dehydrogenase (PHGDH). researchgate.net
In preclinical studies, L-SERINE (3,3-D2) is used to assess the metabolic effects of these inhibitors. By treating cancer cells with a PHGDH inhibitor and tracing the metabolism of labeled serine, researchers can confirm the on-target effects of the drug and investigate the metabolic vulnerabilities that arise. For instance, such studies can reveal how cancer cells adapt to the inhibition of de novo serine synthesis and whether they become more reliant on exogenous serine uptake. biorxiv.org This information is crucial for designing effective therapeutic strategies that exploit the metabolic dependencies of tumors. biorxiv.org
Neurobiology and Central Nervous System Research
In the central nervous system (CNS), serine metabolism plays a multifaceted role, contributing not only to general cellular maintenance but also to specialized functions such as neurotransmission. nih.gov L-serine and its derivative D-serine are important neuromodulators that act on N-methyl-D-aspartate (NMDA) receptors. nih.govresearchgate.net
While direct studies utilizing L-SERINE (3,3-D2) in neurobiology are less prevalent in the provided search results, the fundamental role of serine metabolism in the CNS suggests potential applications for this tracer. For instance, it could be used to investigate alterations in serine metabolism in neurodegenerative diseases or to study the metabolic interplay between different cell types in the brain, such as neurons and astrocytes. L-serine itself has shown neuroprotective effects in various models of neurological disease and injury. nih.govfrontiersin.orgresearchgate.net The ability of serine to cross the blood-brain barrier makes it a molecule of interest for both research and potential therapeutic applications in the CNS. researchgate.net
Serine Homeostasis in Neural Development and Brain Function
The brain has a high demand for serine, and its homeostasis is crucial for normal neural development and function. L-serine is considered a conditionally essential amino acid for the brain, as its transport across the blood-brain barrier is limited, necessitating de novo synthesis within the central nervous system (CNS). This synthesis primarily occurs in astrocytes from the glycolytic intermediate 3-phosphoglycerate. nih.govnih.gov Studies utilizing isotopic tracers have been fundamental in understanding this process.
Research has demonstrated that L-serine synthesized by glial cells is a vital neurotrophic factor, essential for the proliferation, differentiation, and survival of neurons. frontiersin.org Deficiencies in the L-serine synthesis pathway are linked to severe neurological symptoms, including microcephaly and psychomotor retardation, underscoring the importance of this metabolic pathway in brain development. mdpi.com The use of labeled serine allows for the direct observation of how astrocytes supply neurons with L-serine, a process sometimes referred to as the "serine shuttle," which is critical for maintaining the neuronal pool of serine and its derivatives. nih.govnih.gov
Distinct Roles of Astrocytic and Neuronal Serine Metabolism
Stable isotope tracing studies have been pivotal in delineating the separate but interconnected roles of astrocytes and neurons in serine metabolism. It is well-established that astrocytes are the primary site of de novo L-serine synthesis in the brain. nih.govnih.govresearchgate.net The enzyme 3-phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first step of L-serine biosynthesis, is almost exclusively found in astrocytes. nih.govumn.edu
Once synthesized, astrocytic L-serine is transported to neurons. nih.govnih.govresearchgate.net Neurons then utilize this exogenous L-serine for their own metabolic needs, most notably as a precursor for the synthesis of other crucial molecules. This metabolic coupling ensures that neurons, which have a limited capacity for de novo L-serine synthesis, are adequately supplied. nih.govumn.edu This division of labor, with astrocytes as the producers and neurons as the primary consumers and converters, highlights a key aspect of neuron-glia metabolic communication. nih.gov
Precursor Role of L-Serine in Neurotransmitter Synthesis (Glycine, D-Serine)
One of the most significant functions of L-serine in the CNS is its role as a direct precursor to the neuromodulators D-serine and glycine. biorxiv.org Both D-serine and glycine act as co-agonists at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors, which are fundamental for synaptic plasticity, learning, and memory. nih.govresearchgate.net
Metabolic tracing studies can track the conversion of labeled L-serine into these neurotransmitters. The synthesis of D-serine from L-serine is catalyzed by the enzyme serine racemase, which is found in neurons. researchgate.netnih.gov Glycine is produced from L-serine by the enzyme serine hydroxymethyltransferase (SHMT). biorxiv.org The ability to trace the deuterium label from L-serine (3,3-D2) to D-serine and glycine provides direct evidence of these conversion pathways and allows for the quantification of their activity under various physiological and pathological conditions. nih.gov Research has shown that the astrocytic supply of L-serine is essential for maintaining the neuronal production of D-serine, thereby influencing NMDA receptor function. umn.edunih.gov
Immunometabolism Investigations
Recent research has highlighted the critical role of metabolic reprogramming in immune cell function, a field known as immunometabolism. Serine metabolism has emerged as a key pathway in supporting the activation and function of various immune cells.
Serine Metabolism in Immune Cell Activation and Function
Activated immune cells, such as T cells, undergo rapid proliferation and differentiation, which requires significant metabolic resources. Isotope tracing studies have revealed that upon activation, T cells increase their uptake and utilization of serine. nih.gov This serine is funneled into the one-carbon metabolism pathway, which is essential for the synthesis of nucleotides (the building blocks of DNA) and for methylation reactions. nih.govnih.gov
By using isotopically labeled serine, researchers have demonstrated that restricting the serine supply can impair the expansion of effector T cells. nih.gov These findings identify serine as a crucial immunometabolite that directly influences adaptive immunity by controlling the proliferative capacity of T cells.
Studies on Macrophage Metabolic Rewiring
Macrophages are highly plastic immune cells that can adopt different functional phenotypes, often broadly classified as pro-inflammatory (M1) or anti-inflammatory (M2). This process, known as polarization, is accompanied by significant metabolic reprogramming.
Studies have shown that serine metabolism is integral to macrophage function and polarization. For instance, serine metabolism is required for the optimal production of the pro-inflammatory cytokine IL-1β in macrophages. nih.govresearchgate.netnih.gov This is partly because serine is a precursor for glutathione synthesis, an important antioxidant that helps manage the oxidative stress associated with inflammation. nih.gov Pharmacological or genetic inhibition of the de novo serine synthesis pathway has been shown to limit IL-1β production and can protect against lipopolysaccharide (LPS)-induced systemic inflammation in mouse models. nih.govcell.com Furthermore, suppressing serine metabolism can enhance the polarization of M1 macrophages while suppressing the activation of M2 macrophages, suggesting that manipulating this pathway could be a therapeutic strategy for immune-mediated diseases. nih.gov
Studies in Model Organisms
The use of L-serine (3,3-D2) and similar deuterated tracers in model organisms, particularly mice, has provided invaluable in vivo insights into serine metabolism. A notable study utilized [2,3,3-²H₃]serine, a closely related tracer, to monitor serine metabolism in mouse models of glioblastoma using deuterium magnetic resonance spectroscopy (²H MRS). nih.gov
This non-invasive imaging technique allowed researchers to track the fate of the labeled serine within the tumor in real-time. The study detected several downstream metabolites, including labeled glycine and formate, which are products of one-carbon metabolism. nih.gov A key finding was that most of the labeled serine was metabolized within the mitochondria, highlighting this organelle as a central hub for serine catabolism. nih.gov The production of labeled water could be used as a surrogate measure of the metabolic flux through the one-carbon pathway in vivo. nih.gov Such studies demonstrate the potential of using deuterated serine to probe metabolic pathways in disease models and to assess the response to therapies that target these pathways. nih.gov
Furthermore, studies in mouse models of Alzheimer's disease have shown that impaired glycolysis in astrocytes leads to reduced L-serine synthesis, which in turn affects synaptic plasticity and memory. frontiersin.orgtodayspractitioner.com Dietary supplementation with L-serine was able to restore these functions, highlighting the therapeutic potential of modulating this pathway. todayspractitioner.com
Interactive Data Table: Key Findings from L-SERINE (3,3-D2) Tracer Studies
| Biological System | Key Process Investigated | Major Finding Using Labeled Serine | Implication |
| Neural System | Serine Homeostasis & Neurotransmitter Synthesis | Astrocytes are the primary producers of L-serine, which is shuttled to neurons to be converted into D-serine and glycine. nih.govumn.edunih.gov | Highlights the crucial metabolic coupling between astrocytes and neurons for proper synaptic function. |
| Immunometabolism | T-Cell Activation | Serine uptake and utilization are upregulated in activated T cells to support nucleotide synthesis and proliferation. nih.gov | Serine is a key immunometabolite essential for adaptive immune responses. |
| Immunometabolism | Macrophage Polarization | Serine metabolism is required for glutathione synthesis and optimal production of the pro-inflammatory cytokine IL-1β. nih.govcell.com | Targeting serine metabolism could be a strategy to modulate inflammatory responses. |
| Model Organisms | In Vivo Tumor Metabolism | Deuterated serine can be tracked non-invasively in glioblastoma models, revealing its metabolism primarily occurs in mitochondria. nih.gov | Provides a method to study tumor metabolism in vivo and assess the efficacy of metabolic inhibitors. |
Elucidation of Fungal and Yeast Sphingolipid Metabolism
A key application of this technique has been in investigating the role of different subunits of the SPT enzyme in the model organism Saccharomyces cerevisiae. For instance, studies have focused on the function of the Tsc3 subunit of SPT. To quantify the impact of Tsc3 on serine utilization, a labeling assay was developed where L-SERINE (3,3-D2) was added to the culture medium of both wild-type (WT) yeast and a mutant strain lacking the TSC3 gene (tsc3Δ).
The incorporation of the deuterium label into the immediate product of the SPT reaction, 3-ketodihydrosphingosine (3KDS), was monitored over time using high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS/MS). The results revealed a significantly faster rate of deuterated 3KDS (D2-3KDS) formation in the tsc3Δ mutant compared to the wild-type. This finding indicates an increased influx of serine into the sphingolipid pathway in the absence of Tsc3.
The incorporation of L-SERINE (3,3-D2) into D2-3KDS was detectable as early as 15 minutes after its addition to the cultures. In wild-type yeast, the maximum rate of incorporation was observed between 60 and 90 minutes. In contrast, the tsc3Δ mutant exhibited a nearly four-fold faster rate of D2-3KDS formation, with the peak rate occurring between 30 and 60 minutes. These detailed kinetic findings demonstrate that Tsc3 plays a role in regulating the amino acid selectivity of SPT, with its absence leading to an enhanced utilization of serine.
| Yeast Strain | Peak Time of Incorporation | Rate of D2-3KDS Formation (pmol/min/OD of cells) |
|---|---|---|
| Wild-Type (WT) | ~60-90 min | ~0.07 |
| tsc3Δ Mutant | ~30-60 min | ~0.23 |
In Vivo Tracer Studies to Map Metabolic Pathways in Animal Models
In vivo tracer studies with deuterated L-serine in animal models have provided valuable insights into the metabolic fate of this amino acid in a complex physiological system. While research specifically utilizing L-SERINE (3,3-D2) is focused, studies with the closely related tracer [2,3,3-2H3]serine have demonstrated the utility of this approach for mapping significant metabolic pathways, particularly one-carbon metabolism.
One-carbon metabolism is a critical network of reactions involved in the synthesis of nucleotides, methylation reactions, and the production of reducing agents. Serine is a major donor of one-carbon units to this pathway. A study employing deuterium magnetic resonance spectroscopic imaging (2H-MRSI) monitored the metabolism of intravenously administered [2,3,3-2H3]serine in a mouse model of glioblastoma. This non-invasive technique allowed for the in vivo tracking of the deuterium label as it was incorporated into various downstream metabolites.
The researchers were able to detect several deuterated products in the tumor tissue following the infusion of labeled serine. These findings demonstrated that the administered serine was actively metabolized within the tumor via the one-carbon pathway. A significant portion of this metabolic activity was shown to occur within the mitochondria. The detection of labeled water (HDO) in the spectroscopic images of the tumors was correlated with the formation of labeled formate, providing a surrogate measure of the metabolic flux through the one-carbon pathway in vivo.
This research highlights the potential of using deuterated serine isotopes to non-invasively assess metabolic pathway activity in living animals, offering a window into the metabolic reprogramming that occurs in disease states such as cancer.
| Labeled Metabolite Detected | Metabolic Pathway Implicated |
|---|---|
| [2H]glycine | One-carbon metabolism (via serine hydroxymethyltransferase) |
| [14,14-2H2] 5,10-methylene-tetrahydrofolate | One-carbon metabolism (folate cycle) |
| [2H]formate | One-carbon metabolism |
| Labeled water (HDO) | One-carbon metabolism |
Future Directions in L Serine 3,3 D2 Research
Development of Novel Isotopic Tracing Strategies and Advanced Instrumentation
The utility of L-SERINE (3,3-D2) is intrinsically linked to the analytical technologies used to detect and quantify its incorporation into downstream metabolites. While High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a well-established and powerful technique for this purpose, future advancements will focus on enhancing sensitivity, spatial resolution, and the ability to distinguish between closely related molecular species. researchgate.netbiorxiv.orgnih.gov
Advanced Mass Spectrometry Techniques: The primary method for tracking L-SERINE (3,3-D2) involves monitoring the mass shift it imparts on its metabolic products. For instance, its condensation with palmitoyl-CoA by serine palmitoyltransferase (SPT) results in deuterated 3-ketodihydrosphingosine (3KDS (+2D)) and dihydrosphingosine (DHS (+2D)), which can be sensitively detected and quantified using HPLC-ESI-MS/MS. researchgate.netnih.gov This allows for precise measurement of de novo sphingolipid synthesis. Future directions may involve the broader application of more advanced MS techniques:
Mass Spectrometry Imaging (MSI): Techniques like two-dimensional desorption electrospray ionization (2D-DESI) MSI can provide spatial information on metabolite distribution within tissues. jst.go.jp Applying MSI to track the fate of L-SERINE (3,3-D2) could reveal how serine metabolism is compartmentalized within different cell types or subcellular regions, offering a visual map of metabolic activity.
Radical-Directed Dissociation (RDD) Mass Spectrometry: This emerging technique shows promise in distinguishing between peptide epimers (peptides differing only in the chirality of a single amino acid). researchgate.net While not a direct tracing strategy for the deuterium (B1214612) label itself, its development could complement L-SERINE (3,3-D2) studies by providing detailed structural information on peptides and proteins whose synthesis is influenced by serine availability.
Novel Tracing Strategies: Beyond simply tracking the label, novel experimental designs will provide more dynamic information. This includes pulsed-labeling studies to measure rapid kinetic changes in metabolic flux in response to stimuli or in different cellular states. nih.gov Combining L-SERINE (3,3-D2) with other stable isotope tracers (e.g., ¹³C-labeled glucose or ¹⁵N-labeled glutamine) in the same experiment will allow for a more comprehensive interrogation of intersecting metabolic pathways. researchgate.net
Integration of L-SERINE (3,3-D2) Labeling with Multi-Omics Approaches (e.g., Proteomics, Lipidomics, Fluxomics)
To achieve a systems-level understanding, data from L-SERINE (3,3-D2) tracing must be integrated with other -omics datasets. This multi-omics approach provides a more holistic view of how changes in serine flux impact global cellular processes.
Lipidomics: The integration of L-SERINE (3,3-D2) with lipidomics is the most established of the multi-omics approaches. Serine is the direct precursor for the sphingoid backbone of all sphingolipids. researchgate.netfrontiersin.org
Research Findings: Studies have successfully used L-SERINE (3,3-D2) to measure the rate of de novo synthesis of sphingolipids like 3-ketodihydrosphingosine (3-KDS) in yeast and mammalian cells. biorxiv.orgnih.gov This has been crucial in determining the activity of the enzyme serine palmitoyltransferase (SPT), the rate-limiting step in this pathway. researchgate.netnih.gov By quantifying the incorporation of the deuterium label into various sphingolipid species, researchers can build detailed maps of the sphingolipid metabolic network. biorxiv.org
Fluxomics: Metabolic Flux Analysis (MFA) is a powerful methodology that uses isotopic tracer data to calculate the rates (fluxes) of intracellular metabolic reactions. ckisotopes.com L-SERINE (3,3-D2) is an ideal tracer for MFA studies focused on one-carbon metabolism and its connections to pathways like glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov When cells are supplied with L-SERINE (3,3-D2), the deuterium label is incorporated into a wide array of downstream metabolites, including glycine (B1666218), cysteine, and nucleotides. By measuring the isotopic enrichment in these downstream products, researchers can quantify the contribution of serine to these critical biosynthetic pathways.
Proteomics: While less commonly documented than for lipidomics, L-SERINE (3,3-D2) has potential applications in proteomics. Serine is a proteinogenic amino acid, meaning it is directly incorporated into proteins. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) use "heavy" amino acids to quantify protein abundance between different cell populations. thermofisher.com Although SILAC traditionally uses labeled arginine and lysine, the use of other labeled amino acids, including deuterated serine variants, is conceptually feasible. isotope.comlcms.cz This would allow for the simultaneous measurement of protein synthesis rates and the flux of serine into other metabolic pathways, directly linking protein homeostasis with central carbon metabolism.
| Omics Field | Key Application of L-SERINE (3,3-D2) | Primary Research Output | Key Findings/Examples |
|---|---|---|---|
| Lipidomics | Tracing the de novo synthesis of sphingolipids. | Quantification of deuterated sphingolipid species (e.g., D2-3KDS, D2-DHS). nih.gov | Used to determine the activity and substrate selectivity of serine palmitoyltransferase (SPT). biorxiv.orgnih.gov |
| Fluxomics | Measuring the contribution of serine to other metabolic pathways. | Calculation of intracellular reaction rates (fluxes) through pathways like one-carbon metabolism. | Quantifies the flow of carbon and nitrogen from serine to nucleotides, glycine, and cysteine. |
| Proteomics | Potential for measuring protein synthesis and turnover. | Quantification of protein abundance and synthesis rates (e.g., via SILAC-like methods). thermofisher.com | Links protein homeostasis directly to serine metabolic flux. |
Deeper Mechanistic Elucidation of Serine Metabolic Dysregulation in Disease Models
A critical future direction is the application of L-SERINE (3,3-D2) to unravel the precise mechanisms by which serine metabolism becomes dysregulated in various diseases, particularly in neurological and metabolic disorders. frontiersin.orgnih.govmetwarebio.com
Neurological Disorders: Dysregulated serine and sphingolipid metabolism is implicated in a growing number of neurological conditions.
Hereditary Sensory Neuropathy Type 1 (HSAN1): In this disease, mutations in the SPT enzyme cause it to use alanine (B10760859) instead of serine, leading to the production of toxic deoxysphingolipids. nih.gov Studies using L-SERINE (3,3-D2) and deuterated alanine in yeast models have been instrumental in understanding how certain mutations (e.g., in the Tsc3 protein) alter SPT's substrate preference, providing a clear mechanistic link between serine availability and the production of neurotoxic lipids. nih.gov
Alzheimer's Disease (AD): Evidence suggests that impaired glycolysis in astrocytes can reduce the synthesis of L-serine and its enantiomer D-serine, which is a crucial co-agonist for NMDA receptors involved in learning and memory. mdpi.comnih.gov Isotopic tracing with L-SERINE (3,3-D2) can be used in AD models to quantify the deficit in the serine synthesis pathway and to test the efficacy of therapeutic strategies aimed at restoring serine homeostasis. mdpi.com
Metabolic Diseases:
Diabetes: L-serine deficiency has been linked to diabetic neuropathy, possibly due to impaired glycolysis reducing the availability of the serine precursor, 3-phosphoglycerate (B1209933). mdpi.com Furthermore, serine is required for the synthesis of sphingolipids that regulate insulin (B600854) function. frontiersin.org L-SERINE (3,3-D2) tracing can be employed in diabetic models to quantify the impact of hyperglycemia on de novo serine synthesis and its subsequent flux into sphingolipid production, clarifying the role of serine metabolism in the pathogenesis of diabetic complications. frontiersin.org
| Disease/Model | Key Protein/Pathway Studied | Finding from L-SERINE (3,3-D2) Tracing | Mechanistic Insight |
|---|---|---|---|
| Yeast model of HSAN1 (tsc3Δ mutant) | Serine Palmitoyltransferase (SPT) | Showed a 4-fold faster rate of L-SERINE (3,3-D2) incorporation into D2-3KDS compared to wild-type. nih.gov | Demonstrated that loss of Tsc3 increases SPT's utilization of serine, providing a model for how SPT substrate choice is regulated. nih.gov |
| L-Serine Deficiency Models (Phgdh knockout) | Deoxysphingolipid (doxSL) Synthesis | Absence of L-serine synthesis leads to accumulation of cytotoxic 1-deoxysphingolipids. nih.gov | Revealed that de novo L-serine synthesis is essential to maintain normal sphingolipid homeostasis and prevent the formation of toxic lipids when external serine is limited. nih.gov |
| Myelination Models | Sphingolipid Biosynthesis | Used to measure SPT activity and the incorporation of serine into myelin-associated sphingolipids. biorxiv.orgnih.gov | Helps elucidate the dynamic regulation of the SPT enzyme complex during oligodendrocyte maturation and myelin production. biorxiv.orgnih.gov |
Q & A
Q. How should researchers address isotopic impurity in L-Serine (3,3-D₂) when publishing kinetic data?
Q. What computational tools are recommended for modeling deuterium’s effects in serine-mediated metabolic networks?
- Guidelines :
- Software : Use COPASI or MetaboAnalyst for flux balance analysis incorporating kinetic isotope effects .
- Validation : Cross-check predictions with experimental data (e.g., isotopomer distributions via GC-MS) .
Experimental Design Pitfalls
Q. Why might deuterated serine yield anomalous results in long-term cell culture studies, and how can this be preempted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
